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A Technical Guide to the Physical Characteristics of Sodium Alginate Powder

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical characteristics of **sodium alginate** powder, a widely utilized polysaccharide in the pharmaceutical and drug development industries. The information presented herein is intended to support formulation development, quality control, and fundamental research by providing detailed data, experimental protocols, and an understanding of the key relationships governing its physical behavior.

General Physical and Chemical Properties

Sodium alginate is the sodium salt of alginic acid, a natural linear polysaccharide extracted from the cell walls of brown seaweed (Phaeophyceae). It is composed of β -D-mannuronic acid (M) and α -L-guluronic acid (G) residues arranged in blocks. The ratio and distribution of these M and G blocks, along with the polymer's molecular weight, dictate its physical properties.[1][2] It typically presents as a white to pale yellowish-brown or tan, fibrous or granular powder.[3][4] [5] It is nearly odorless and tasteless.[3][4]

Table 1: Summary of General Physical and Chemical Characteristics



Property	Description	Citation(s)	
Appearance	White to pale yellowish-brown, fibrous or granular powder.	[3][4][5]	
Odor	Nearly odorless.	[3][4]	
Taste	Nearly tasteless.	[3]	
Solubility	Slowly soluble in cold and warm water to form a viscous, colloidal solution. Insoluble in ethanol, ether, chloroform, and aqueous solutions with a pH below 3.	[3][4]	
Hygroscopicity	The powder is hygroscopic and should be stored in tight containers to protect from moisture.	[3][4]	
Molecular Formula	(C ₆ H ₇ NaO ₆)n	[2]	
Average Equivalent Weight	~222 g/mol	[2]	

Quantitative Physical Parameters

The functional performance of **sodium alginate** in applications such as controlled-release matrices, thickeners, and gelling agents is governed by a set of key quantitative physical parameters.

Table 2: Key Quantitative Physical Parameters of Sodium Alginate Powder



Parameter	Typical Value <i>l</i> Range	Method of Measurement	Citation(s)
pH (1% w/v aqueous solution)	6.0 - 8.0	Potentiometry (pH meter)	[3][4]
Loss on Drying	≤ 15.0 %	Gravimetric (Oven Drying)	[3][5]
Viscosity (1% w/v solution at 20°C)	Highly variable by grade (e.g., <100 to >1000 mPa·s or cP)	Rotational Viscometry	[5]
Bulk Density	0.1 - 1.5 g/mL (variable)	USP <616> Method I or II	[6][7]
Tapped Density	Higher than bulk density; variable	USP <616> Method I or II	[1][7]
Particle Size	Typically specified by mesh size (e.g., 95% < 180 μm / 80 mesh)	Laser Diffraction, Sieve Analysis	[5][8]
Ash Content (Sulfated)	18.0% - 27.0%	USP <561>	[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of **sodium alginate** powder. The following protocols are based on established pharmacopeial methods and standard laboratory practices.

Determination of pH (1% Aqueous Solution)

This protocol describes the potentiometric measurement of the pH of a prepared **sodium alginate** solution.

Equipment:

· Calibrated pH meter with an electrode



- Analytical balance
- 250 mL beaker
- · Magnetic stirrer and stir bar
- 100 mL volumetric flask
- Deionized water

Procedure:

- Solution Preparation: Accurately weigh 1.0 g of sodium alginate powder. Transfer it to a 250 mL beaker containing approximately 80 mL of deionized water.
- Dissolution: Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until
 the powder is fully dissolved. This may take a significant amount of time; gentle heating can
 be applied to expedite dissolution, but the solution must be cooled to room temperature
 before measurement.
- Final Volume: Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water. Mix thoroughly.
- Calibration: Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
- Measurement: Rinse the pH electrode with deionized water and gently blot dry. Immerse the
 electrode in the 1% sodium alginate solution. Allow the reading to stabilize and record the
 pH value.[9]

Determination of Loss on Drying (LOD)

This method determines the percentage of volatile matter (primarily water) driven off under specified conditions, based on USP <731>.

Equipment:

Drying oven capable of maintaining 105°C ± 2°C



- Shallow, glass-stoppered weighing bottle, previously dried under test conditions
- Analytical balance
- Desiccator

Procedure:

- Preparation: Tare the dried, glass-stoppered weighing bottle.
- Sample Weighing: Transfer approximately 1.0 g of the sodium alginate powder to the weighing bottle, replace the stopper, and weigh accurately ("Initial Weight").
- Drying: Distribute the sample evenly by gentle sidewise shaking to a depth of about 5 mm.
 Place the loaded bottle in the drying oven at 105°C. Remove the stopper and place it alongside the bottle in the oven.
- Drying Period: Dry the sample for 4 hours.[3]
- Cooling: After the drying period, promptly close the bottle with its stopper, remove it from the oven, and allow it to cool to room temperature in a desiccator.
- Final Weighing: Once cooled, weigh the bottle and its contents accurately ("Final Weight").
- Calculation: Calculate the percentage loss on drying using the following formula: Loss on
 Drying (%) = [(Initial Weight Final Weight) / Initial Weight] × 100

Determination of Bulk and Tapped Density

This protocol follows the procedure outlined in USP <616> Method I for determining the bulk and tapped densities of the powder.

Equipment:

- 250 mL graduated cylinder with 2 mL graduations
- Mechanical tapped density tester capable of a specified drop height and number of taps
- Analytical balance



Funnel

Procedure:

- Sample Preparation: Pass the sodium alginate powder through a sieve (e.g., 1.0 mm) if necessary to break up agglomerates.
- Bulk Density Measurement: a. Accurately weigh approximately 100 g of the powder (M). b.
 Gently introduce the powder into the 250 mL graduated cylinder without compacting. A funnel
 may be used to ensure a consistent fill. c. Carefully level the powder bed without compacting
 and read the unsettled apparent volume (V₀) to the nearest graduated unit. d. Calculate the
 bulk density: Bulk Density = M / V₀.[1][7]
- Tapped Density Measurement: a. Secure the graduated cylinder containing the sample in the holder of the tapped density tester. b. Subject the cylinder to a specified number of taps (e.g., 10, 500, and 1250 taps are common checkpoints). c. Record the volume after each tapping interval (V₁₀, V₅₀₀, V₁₂₅₀). d. Tapping is considered complete when the difference between two consecutive measurements (e.g., V₅₀₀ and V₁₂₅₀) is less than 2 mL. The final volume is the tapped volume (Vf). e. Calculate the tapped density: Tapped Density = M / Vf. [7][10]

Determination of Viscosity (1% Aqueous Solution)

This protocol describes the measurement of apparent viscosity using a rotational viscometer (e.g., Brookfield type).

Equipment:

- Rotational viscometer with appropriate spindles (e.g., RV series)
- Low-form beaker (e.g., 600 mL)
- Constant temperature water bath (20°C ± 0.1°C)
- Analytical balance and stirring equipment

Procedure:



- Solution Preparation: Prepare a 1% w/v sodium alginate solution as described in the pH protocol (Section 3.1). Ensure complete dissolution.
- Equilibration: Place the beaker containing the solution in the constant temperature water bath and allow it to equilibrate to 20°C.
- Instrument Setup: a. Level the viscometer. Select a spindle and rotation speed. For low-viscosity grades (<500 cP), a smaller spindle (e.g., RV1 or RV2) at a higher speed (e.g., 50-100 RPM) may be appropriate. For high-viscosity grades (>500 cP), a larger spindle (e.g., RV3 or RV4) at a lower speed (e.g., 10-20 RPM) is typically used. The goal is to achieve a torque reading between 10% and 100%.[11][12]
- Measurement: a. Attach the selected spindle to the viscometer. b. Lower the spindle into the center of the solution until the fluid level reaches the immersion mark on the spindle shaft.
 Avoid trapping air bubbles.[11] c. Turn on the motor and allow the reading to stabilize (typically 30-60 seconds). d. Record the viscosity reading in millipascal-seconds (mPa·s) or centipoise (cP).

Determination of Particle Size Distribution

This protocol outlines the general procedure for particle size analysis by laser diffraction, which can be performed via dry or wet dispersion.

Equipment:

- · Laser diffraction particle size analyzer with dry powder and/or wet dispersion units
- Air compressor/vacuum for dry dispersion
- Suitable liquid dispersant (for wet method), e.g., isopropanol

Procedure (Dry Dispersion Method):

- Instrument Setup: Configure the instrument for dry powder measurement. Set the air pressure and feed rate. These parameters must be optimized to ensure particle deagglomeration without causing attrition.
- Measurement: Add a representative sample of the sodium alginate powder to the feeder.



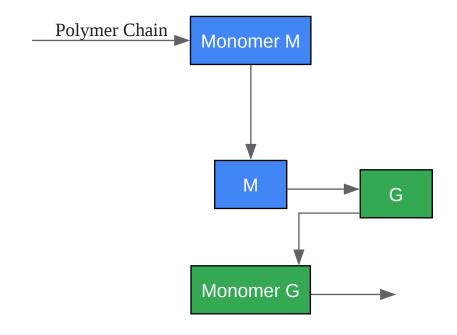
Analysis: Start the measurement. The instrument will draw the powder through the
measurement zone, and the software will calculate the particle size distribution based on the
light scattering pattern.[8]

Procedure (Wet Dispersion Method):

- Dispersant Preparation: Fill the wet dispersion unit with a suitable dispersant in which sodium alginate is insoluble, such as isopropanol.
- Sample Preparation: Add a small amount of **sodium alginate** powder to the dispersant in the unit until the desired obscuration level is reached.
- Dispersion: Apply sonication and/or stirring as needed to ensure the powder is welldispersed and agglomerates are broken up.
- Analysis: Start the measurement. The particle suspension will circulate through the measurement cell, and the particle size distribution will be calculated.[13][14]

Visualized Relationships and Workflows Chemical Structure of Sodium Alginate

The fundamental structure of the alginate polymer consists of two distinct uronic acid monomers linked in blocks.



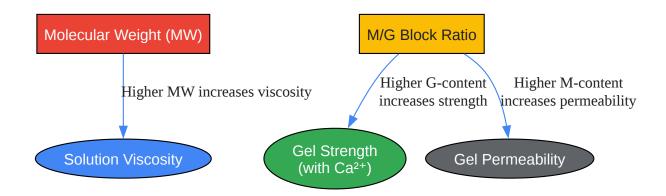


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Caption: Basic block structure of the **sodium alginate** polymer chain.

Influence of Molecular Properties on Physical Characteristics

The molecular weight and the M/G ratio are primary determinants of the powder's functional properties, particularly viscosity and the strength of gels formed via ionic cross-linking.



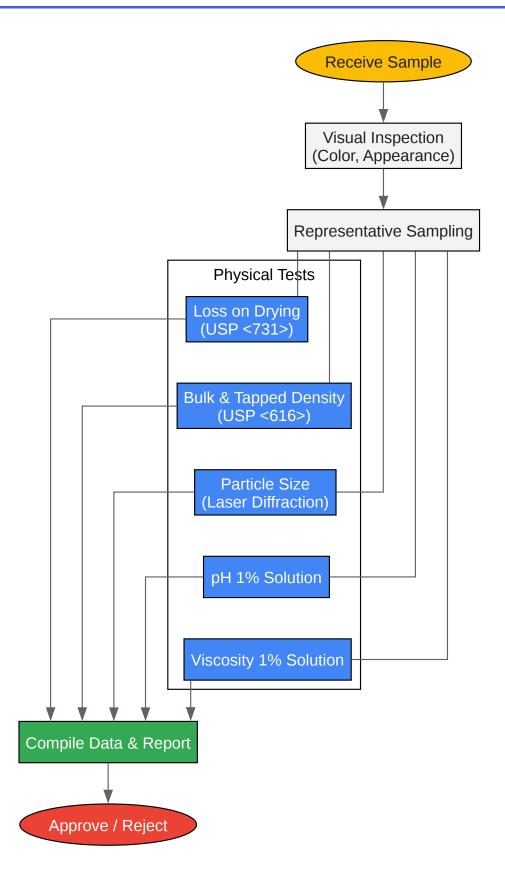
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Caption: Key relationships between molecular and physical properties.

Standard Workflow for Physical Characterization

A systematic approach is essential for the comprehensive physical characterization of a raw material sample of **sodium alginate** powder.





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Caption: Workflow for the physical characterization of **sodium alginate**.



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